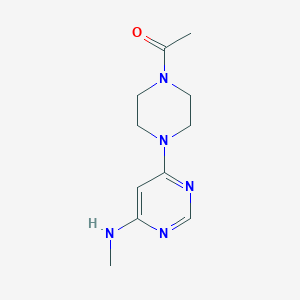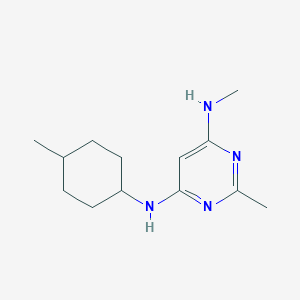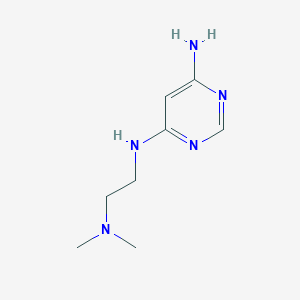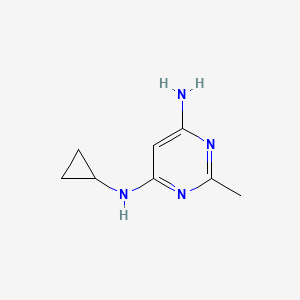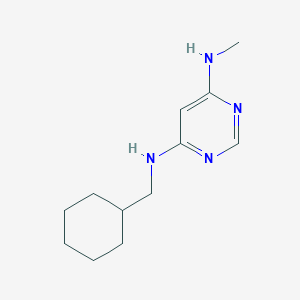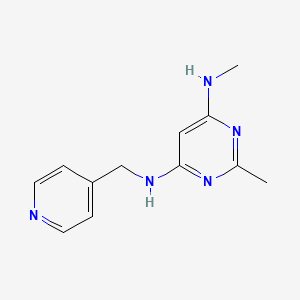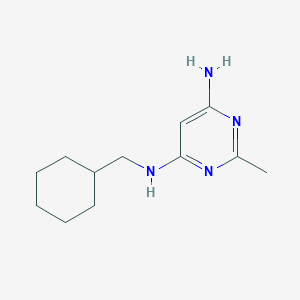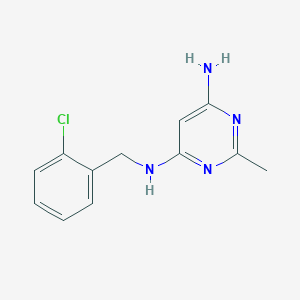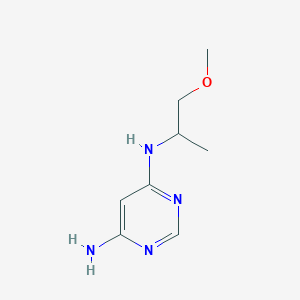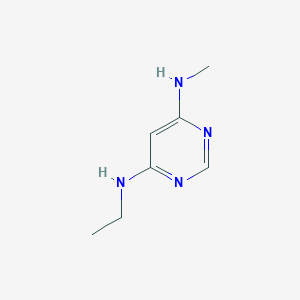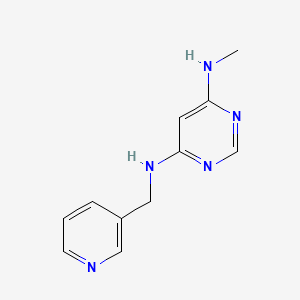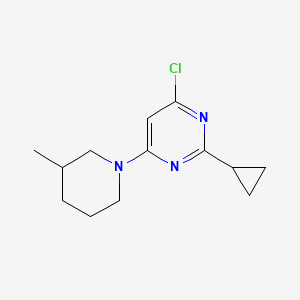
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is a chemical compound with the CAS Number: 1412955-98-6 . It has a molecular weight of 251.76 . The compound is also known by its IUPAC name, 4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClN3/c1-9-3-2-6-17 (8-9)12-7-11 (14)15-13 (16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.76 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Applications De Recherche Scientifique
Cancer Research
This compound has shown potential in cancer research due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation. For instance, related pyrimidine derivatives have been identified as inhibitors with significant activity against target enzymes .
Drug Development
The structural motif of this compound is of interest in the development of new drugs. Its core structure, a pyrimidine ring, is a key component in many pharmaceuticals, and modifications to this base structure can lead to the development of novel therapeutic agents .
Biological Probes
Due to its unique structure, this compound can be used to create fluorescent dyes and biosensors for protein assays. These applications are crucial for understanding biological processes and for the development of diagnostic tools .
Material Science
The compound’s molecular framework can be utilized in the synthesis of materials with specific optical properties. This is particularly relevant in the creation of new types of sensors and imaging agents .
Chemical Synthesis
As a building block, this compound can be used in the synthesis of more complex molecules. Its reactivity and stability make it a valuable starting material for various chemical reactions.
Agricultural Chemistry
In the field of agricultural chemistry, such compounds can be explored for their potential as pesticides or herbicides. The pyrimidine ring is a common feature in many agrochemicals, and derivatives like this one could lead to new products .
Neuroscience Research
The presence of the piperidine ring suggests that this compound could interact with neurological receptors or enzymes. This makes it a candidate for the study of neurological diseases and the development of neuroactive drugs .
Computational Chemistry
In silico studies often use compounds like this as models to predict the behavior of similar molecules. This compound can be used in computational simulations to understand its interactions at the molecular level .
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-9-3-2-6-17(8-9)12-7-11(14)15-13(16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUFXOBTPQMJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



